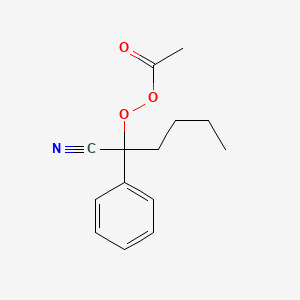
Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester is a chemical compound with the molecular formula C15H19NO3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester typically involves the reaction of ethaneperoxoic acid with 1-cyano-1-phenylpentanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester involves its interaction with molecular targets, leading to specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester
- Ethaneperoxoic acid, 1-cyano-1-(phenylmethyl)pentyl ester
- Ethaneperoxoic acid, 1-cyano-4-methyl-1-phenylpentyl ester
Uniqueness
Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester is unique due to its specific ester structure and the presence of both cyano and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
58422-73-4 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(1-cyano-1-phenylpentyl) ethaneperoxoate |
InChI |
InChI=1S/C14H17NO3/c1-3-4-10-14(11-15,18-17-12(2)16)13-8-6-5-7-9-13/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
JEYGASJALPARGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


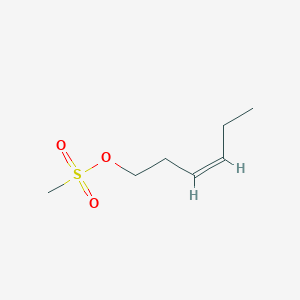
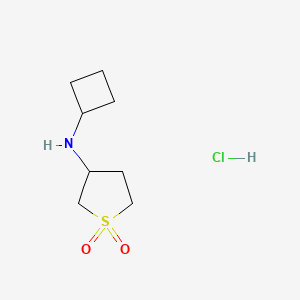


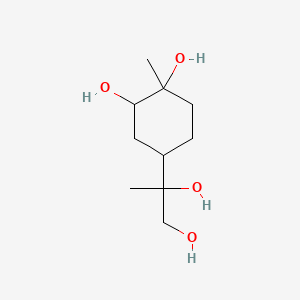


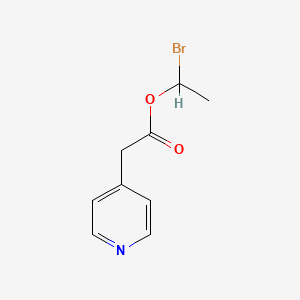
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)


